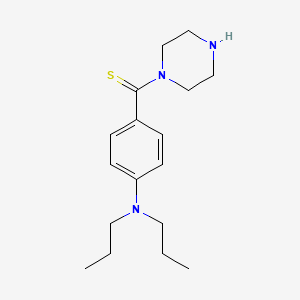

(4-(Dipropylamino)phenyl)(piperazin-1-yl)methanethione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(Dipropylamino)phenyl)(piperazin-1-yl)methanethione, also known as DPAT, is a chemical compound that has been widely used in scientific research. DPAT is a selective agonist of the dopamine D2 and D3 receptors, which are important in the regulation of mood, motivation, and reward.

Applications De Recherche Scientifique

Crystallographic Studies

Cinnarizinium 3,5-dinitrosalicylate and Cinnarizinium fumarate studies demonstrate the crystal structure and intermolecular interactions of cinnarizinium salts, offering insights into molecular conformations and hydrogen bonding patterns. These studies are fundamental in understanding the crystalline structures of complex organic compounds, which could be relevant to the design and synthesis of new materials with specific properties (Dayananda et al., 2012); (Kavitha et al., 2012).

Anti-Cancer Research

Broad-Spectrum Anti-Cancer Activity of O-Arylated Diazeniumdiolates study explores the anti-cancer effects of certain compounds, highlighting the importance of structural features in developing potential cancer therapies. This research could suggest avenues for the development of novel therapeutics based on modifications of the piperazine structure (Keefer, 2010).

Metabolic Studies

Research on the Biosynthesis and Identification of an N-Oxide/N-Glucuronide Metabolite of Lu AA21004 indicates the metabolic pathways of novel antidepressants. Studies like these are crucial for understanding how structural modifications, such as the incorporation of piperazine, affect the metabolic fate of pharmaceutical compounds (Uldam et al., 2011).

Antitumor Activity

The study on In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells suggests the potential of piperazine-containing compounds as antitumor agents. This underscores the significance of structural diversity in the search for effective cancer treatments (Yurttaş et al., 2014).

Synthesis and Characterization

A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives containing Piperazine/Morpholine Moiety research illustrates the synthesis techniques and characterization of compounds with potential pharmacological activities, which could be extended to the synthesis of related compounds like the queried chemical (Bhat et al., 2018).

Mécanisme D'action

Target of Action

Compounds with a piperazine moiety often interact with various receptors in the body. For example, some phenyl(piperazin-1-yl)methanone derivatives have been found to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol .

Mode of Action

The interaction between these compounds and their targets often involves binding to the active site of the enzyme or receptor, thereby modulating its activity .

Biochemical Pathways

In the case of MAGL inhibitors, the inhibition of this enzyme leads to an increase in the levels of 2-arachidonoylglycerol, which can then activate cannabinoid receptors and modulate various physiological processes .

Result of Action

The molecular and cellular effects of a compound depend on its targets and mode of action. For example, MAGL inhibitors can modulate the endocannabinoid system and have potential therapeutic effects in conditions such as neurodegenerative diseases and cancer .

Propriétés

IUPAC Name |

[4-(dipropylamino)phenyl]-piperazin-1-ylmethanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3S/c1-3-11-19(12-4-2)16-7-5-15(6-8-16)17(21)20-13-9-18-10-14-20/h5-8,18H,3-4,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJPSQIXWHQPRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC=C(C=C1)C(=S)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2940845.png)

![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2940848.png)

![[(2S)-2-Hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B2940849.png)

![5-(3-Oxo-3-piperidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2940850.png)

![2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride](/img/structure/B2940852.png)

![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2940855.png)

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2940856.png)

![N-isopropyl-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2940859.png)

![ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate](/img/structure/B2940866.png)